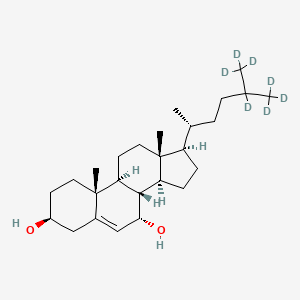
L-Glutamic acid, N-acetyl-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetylglutamic acid dimethyl ester is a derivative of N-Acetylglutamic acid, which is an important metabolite in the urea cycle and arginine biosynthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglutamic acid dimethyl ester typically involves the esterification of N-Acetylglutamic acid. One common method is to react N-Acetylglutamic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of N-Acetylglutamic acid dimethyl ester may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Acetylglutamic acid dimethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the carboxylic acid form in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: N-Acetylglutamic acid.
Oxidation: Oxo derivatives of N-Acetylglutamic acid dimethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Acetylglutamic acid dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme regulation.
Medicine: Investigated for potential therapeutic applications in metabolic disorders.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-Acetylglutamic acid dimethyl ester involves its interaction with specific enzymes and metabolic pathways. In the urea cycle, it acts as an allosteric activator of carbamoyl phosphate synthetase 1, which is crucial for the conversion of ammonia to urea. This regulation helps maintain nitrogen balance in the body.
Comparison with Similar Compounds
Similar Compounds
N-Acetylglutamic acid: The parent compound, involved in the same metabolic pathways.
N-Acetylaspartic acid: Another metabolite with similar structural features.
N-Acetylaspartylglutamic acid: A dipeptide with neuromodulatory functions.
Properties
CAS No. |
2361-99-1 |
|---|---|
Molecular Formula |
C9H15NO5 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
dimethyl (2S)-2-acetamidopentanedioate |
InChI |
InChI=1S/C9H15NO5/c1-6(11)10-7(9(13)15-3)4-5-8(12)14-2/h7H,4-5H2,1-3H3,(H,10,11)/t7-/m0/s1 |
InChI Key |
KAUXXCKARJMDIG-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCC(=O)OC)C(=O)OC |
Canonical SMILES |
CC(=O)NC(CCC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(1R,2S,3R,5R,6R,8R,12S)-12-acetyloxy-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecan-3-yl] acetate](/img/structure/B13816830.png)
![1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol](/img/structure/B13816841.png)
![6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine](/img/structure/B13816842.png)

![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B13816861.png)


![(1S,5R)-1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13816881.png)



